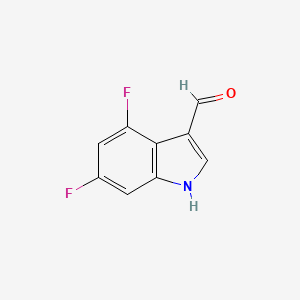

4,6-Difluoro-1H-indole-3-carbaldehyde

Description

Significance of Fluorinated Indole (B1671886) Derivatives in Organic and Medicinal Chemistry

The introduction of fluorine atoms into the indole ring system can profoundly influence the molecule's physicochemical and biological properties. mdpi.com Fluorine's high electronegativity and small size can alter a molecule's acidity, basicity, lipophilicity, and metabolic stability. mdpi.comnih.gov These modifications are highly sought after in drug discovery, where they can lead to enhanced potency, improved pharmacokinetic profiles, and better selectivity for biological targets. nih.gov For instance, fluorinated indoles are integral components of various therapeutic agents, including anticancer and anti-HIV drugs. researchgate.net The presence of fluorine can also facilitate unique chemical transformations, making these derivatives valuable intermediates in organic synthesis. researchgate.net

Fluorinated indole derivatives have demonstrated a wide spectrum of biological activities, including:

Anticancer: Certain fluorinated indoles exhibit potent cytotoxic effects against various cancer cell lines. mdpi.comresearchgate.net

Antiviral: Specific derivatives have shown promise as inhibitors of viral replication, such as in the case of HIV-1 attachment inhibitors. researchgate.net

Enzyme Inhibition: They can act as potent and selective inhibitors of enzymes like Factor Xa, which is crucial in the blood coagulation cascade. researchgate.net

Ion Channel Modulation: Compounds like Flindokalner, a fluorinated indole, function as potassium channel openers. researchgate.net

Overview of 1H-Indole-3-Carbaldehyde as a Versatile Synthetic Scaffold

1H-Indole-3-carbaldehyde, the parent compound of 4,6-Difluoro-1H-indole-3-carbaldehyde, is a cornerstone in synthetic organic chemistry. nih.govresearchgate.net Its indole core and reactive aldehyde group make it an ideal precursor for the synthesis of a diverse range of biologically active molecules and complex heterocyclic systems. nih.govresearchgate.netresearchgate.net The carbonyl group readily participates in various chemical reactions, including C-C and C-N bond-forming reactions, condensations, and reductions, allowing for extensive molecular diversification. researchgate.netresearchgate.net

This versatility has led to its use in the synthesis of:

Natural Products: It serves as a key intermediate in the synthesis of various indole alkaloids. researchgate.netresearchgate.net

Pharmaceuticals: Many indole-3-carbaldehyde derivatives have been investigated for their therapeutic potential, exhibiting anti-inflammatory, anticancer, antibacterial, and antifungal properties. researchgate.netderpharmachemica.com

Multicomponent Reactions: Its utility as a building block in multicomponent reactions allows for the efficient construction of complex molecular architectures from simple precursors. nih.gov

Research Trajectories for this compound and Related Congeners

Research into this compound and its analogs is driven by the desire to combine the advantageous properties of both the indole-3-carbaldehyde scaffold and fluorine substitution. The difluoro substitution pattern at the 4 and 6 positions is of particular interest as it can significantly modulate the electronic properties and reactivity of the indole ring.

Current and future research directions for this compound and its congeners include:

Development of Novel Therapeutics: The unique electronic and steric properties imparted by the fluorine atoms are being exploited to design novel drug candidates with improved efficacy and selectivity. For example, difluorophenyl indole derivatives have shown high potency as mineralocorticoid receptor antagonists. smolecule.com

Synthesis of Complex Heterocycles: The aldehyde functionality serves as a reactive handle for constructing more complex, fused heterocyclic systems with potential applications in materials science and medicinal chemistry.

Investigation of Biological Activity: Researchers are actively exploring the biological activities of this compound and its derivatives, including their potential as anticancer and antimicrobial agents. smolecule.com The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the aldehyde group, making it more susceptible to nucleophilic attack, which can be a key factor in its biological interactions. smolecule.com

Below is a data table summarizing the key properties of this compound and related compounds.

| Property | This compound | 1H-Indole-3-carbaldehyde | 4-Fluoro-1H-indole-3-carbaldehyde | 5-Fluoro-1H-indole-3-carbaldehyde | 6,7-Difluoro-1H-indole-3-carbaldehyde |

| CAS Number | 1158418-22-4 chemscene.com | 487-89-8 nih.gov | 23073-31-6 chemimpex.com | 2338-71-8 nih.gov | 467457-02-9 smolecule.com |

| Molecular Formula | C₉H₅F₂NO chemscene.com | C₉H₇NO nih.gov | C₉H₆FNO chemimpex.com | C₉H₆FNO nih.gov | C₉H₅F₂NO smolecule.com |

| Molecular Weight | 181.14 g/mol chemscene.com | 145.16 g/mol nih.gov | 163.15 g/mol chemimpex.com | 163.15 g/mol nih.gov | 181.14 g/mol smolecule.com |

| Melting Point | Not available | 193-198 °C sigmaaldrich.com | Not available | Not available | Not available |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,6-difluoro-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO/c10-6-1-7(11)9-5(4-13)3-12-8(9)2-6/h1-4,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZSRELFPJCHEQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC=C2C=O)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4,6 Difluoro 1h Indole 3 Carbaldehyde

Strategies for Introducing Fluorine Substituents on the Indole (B1671886) Core

The placement of fluorine atoms on the indole scaffold can be achieved through two primary strategies: constructing the indole ring from an already fluorinated precursor or by direct fluorination of a pre-existing indole molecule.

A common and highly regioselective method for synthesizing specifically substituted indoles is to begin with a correspondingly substituted benzene (B151609) derivative. For the synthesis of 4,6-difluoroindole (B180311), the precursor to the target carbaldehyde, a typical approach involves using a fluorinated aniline (B41778) or phenylhydrazine (B124118) derivative. For instance, the Fischer indole synthesis can be adapted using (2,4-difluorophenyl)hydrazine as a starting material. This method involves the condensation of the hydrazine (B178648) with a suitable ketone or aldehyde, followed by acid-catalyzed cyclization and aromatization to form the 4,6-difluoroindole core. This "bottom-up" approach ensures the precise placement of the fluorine atoms at the desired 4- and 6-positions, avoiding the formation of regioisomers that can complicate direct fluorination methods.

Direct fluorination of the indole scaffold is an alternative "top-down" strategy. This involves treating a pre-formed indole with a source of electrophilic fluorine ("F+"). juniperpublishers.com A variety of N-F based reagents have been developed for this purpose, as they are generally safer and more manageable than elemental fluorine. wikipedia.org These reagents work by delivering a fluorine cation equivalent to an electron-rich aromatic ring. juniperpublishers.comwikipedia.org

The success of this approach depends heavily on the reagent's reactivity and the inherent directing effects of the indole nucleus. While the pyrrole (B145914) ring of indole is highly activated towards electrophilic substitution, achieving selective fluorination on the benzene ring can be challenging. Common electrophilic fluorinating agents are often powerful and can lead to multiple products or reactions at undesired positions. researchgate.net However, careful selection of the reagent and optimization of reaction conditions can favor fluorination on the carbocyclic ring.

| Reagent Name | Acronym | Structure | Characteristics |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Cationic | Highly reactive, commercially available, and widely used. researchgate.net |

| N-Fluorobenzenesulfonimide | NFSI | Neutral | Effective and commonly used, offering a milder alternative to other reagents. wikipedia.org |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Neutral | A fairly weak but effective fluorinating reagent. wikipedia.org |

This table presents a selection of common electrophilic fluorinating reagents.

Regioselective Formylation of Difluoroindole Precursors

Once the 4,6-difluoroindole precursor is obtained, the next critical step is the introduction of a formyl group (-CHO) at the C3 position. The Vilsmeier-Haack reaction is the most prominent and reliable method for this transformation on indole scaffolds. ijpcbs.comekb.eg

The Vilsmeier-Haack reaction allows for the efficient formylation of electron-rich aromatic and heteroaromatic compounds. numberanalytics.comorganic-chemistry.org For indoles, this reaction is highly regioselective, almost exclusively targeting the C3 position due to its high electron density. youtube.com The standard reagents employed are a substituted formamide, most commonly N,N-dimethylformamide (DMF), and a dehydrating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgorgsyn.org The reaction is valued for its simplicity, high yields, and the high purity of the resulting indole-3-carbaldehyde product. ekb.egorgsyn.org

| Step | Reagents | Role |

| 1. Reagent Formation | N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) | React to form the electrophilic Vilsmeier reagent (chloroiminium ion). wikipedia.org |

| 2. Electrophilic Attack | 4,6-Difluoroindole, Vilsmeier Reagent | The electron-rich C3 position of the indole attacks the electrophilic carbon of the Vilsmeier reagent. youtube.com |

| 3. Hydrolysis | Water (during workup) | The intermediate iminium salt is hydrolyzed to yield the final aldehyde product. wikipedia.org |

This table outlines the general steps and reagents involved in the Vilsmeier-Haack formylation of an indole.

The reaction mechanism begins with the activation of DMF by phosphorus oxychloride. numberanalytics.comwikipedia.org The oxygen atom of DMF attacks the phosphorus atom of POCl₃, leading to the formation of an intermediate that subsequently eliminates a dichlorophosphate (B8581778) anion. This elimination generates the key electrophile of the reaction: a highly reactive chloroiminium cation, also known as the Vilsmeier reagent. youtube.comwikipedia.org This electrophilic species then reacts with the nucleophilic C3 position of the indole ring. The resulting intermediate undergoes aromatization to form a stable iminium salt, which is then hydrolyzed during aqueous workup to furnish the final 4,6-Difluoro-1H-indole-3-carbaldehyde. youtube.comwikipedia.org

Alternative Formylation Protocols for Indole Derivatives

The introduction of a formyl group at the C3 position of the indole nucleus is a crucial transformation in the synthesis of many biologically active compounds. While the Vilsmeier-Haack reaction is a classic and widely used method, several alternative protocols have been developed to overcome its limitations, such as the use of harsh reagents like phosphorus oxychloride (POCl₃). niscpr.res.inacs.org These alternatives often provide milder reaction conditions, improved functional group tolerance, and different reactivity profiles. acs.org

Notable alternative formylation methods applicable to indole derivatives include:

Gattermann Reaction: This reaction utilizes a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to formylate aromatic compounds, including indoles. thermofisher.comlscollege.ac.in To avoid the use of highly toxic gaseous HCN, a modification developed by Adams, which generates HCN in situ from zinc cyanide (Zn(CN)₂), is more commonly employed. thermofisher.comwikipedia.org

Duff Reaction: This method uses hexamethylenetetramine (HMT) as the formylating agent in an acidic medium, typically acetic acid or glycerol. sciencemadness.org It is particularly effective for electron-rich aromatic compounds like phenols and can be applied to indoles, offering a convenient, if sometimes lower-yielding, alternative to the Vilsmeier-Haack reaction. sciencemadness.org

Boron-Catalyzed Formylation: A more recent development involves the use of boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst with trimethyl orthoformate (TMOF) serving as the formyl source. acs.org This approach is efficient, scalable, and can be performed under neat (solvent-free) conditions, representing a significant advancement towards greener chemistry. acs.org It has shown success in the formylation of a wide range of indole derivatives. acs.org

Metal-Catalyzed Formylations: Various transition metal-catalyzed methods have emerged. An iron-catalyzed C3-selective formylation using formaldehyde (B43269) and aqueous ammonia (B1221849) with air as the oxidant provides a greener alternative to traditional methods. organic-chemistry.org This process employs the inexpensive and non-toxic ferric chloride (FeCl₃) under relatively mild conditions. organic-chemistry.org Other systems, such as those using copper catalysts with N,N,N',N'-tetramethylethylenediamine (TMEDA) as the carbon source, have also been reported. researchgate.net

These methods provide synthetic chemists with a versatile toolkit for the formylation of indoles, allowing for the selection of a protocol best suited to the specific substrate and desired reaction conditions.

| Formylation Protocol | Key Reagents | Typical Conditions | Advantages |

|---|---|---|---|

| Gattermann Reaction (Adams Mod.) | Zn(CN)₂, HCl, Lewis Acid (e.g., AlCl₃) | Anhydrous, often low temperature | Avoids direct handling of HCN gas. thermofisher.comwikipedia.org |

| Duff Reaction | Hexamethylenetetramine (HMT), Acid (e.g., AcOH) | Heated acidic medium | Operationally simple and convenient. sciencemadness.org |

| Boron-Catalyzed Formylation | Trimethyl orthoformate (TMOF), BF₃·OEt₂ | Room temperature, often solvent-free | Mild, efficient, scalable, and environmentally benign. acs.org |

| Iron-Catalyzed Formylation | Formaldehyde, aq. NH₃, FeCl₃, Air | Heated in DMF | Uses inexpensive, non-toxic catalyst and a green oxidant. organic-chemistry.org |

Optimization of Reaction Conditions for Enhanced Synthetic Yield and Purity

The successful synthesis of this compound relies heavily on the careful optimization of reaction parameters. For fluorinated indoles, which possess altered electronic properties compared to their non-fluorinated counterparts, factors such as temperature, solvent, catalyst system, and reagent stoichiometry are critical for maximizing yield and minimizing the formation of impurities.

Temperature and solvent choice are interdependent parameters that significantly influence the rate, selectivity, and outcome of formylation reactions. nih.govresearchgate.net The electronic spectra and reactivity of indoles are known to be sensitive to the solvent environment. researchgate.net

Temperature: In many formylation reactions, such as the Vilsmeier-Haack procedure, initial complex formation is typically conducted at low temperatures (e.g., 0-10°C) to control the exothermic reaction. orgsyn.org Subsequently, the reaction with the indole substrate may be carried out at a slightly elevated temperature (e.g., 35°C) to ensure the reaction proceeds to completion. orgsyn.org However, excessively high temperatures can lead to decomposition and the formation of polymeric byproducts. For instance, studies on the addition of indole to aldehydes have shown that no reaction occurs at room temperature, while higher temperatures (e.g., 100°C) are effective. nih.gov

Solvent: The choice of solvent can affect the solubility of reactants and intermediates, as well as stabilize charged species formed during the reaction. In Vilsmeier-Haack reactions, polar aprotic solvents like N,N-dimethylformamide (DMF) often serve as both the solvent and the formylating agent precursor. orgsyn.org For other catalytic systems, solvents like dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) are commonly used. rsc.orgorgsyn.org Recent efforts have also focused on solvent-free conditions, which can enhance reaction rates and simplify product isolation. acs.orgnih.gov The influence of solvent on product distribution has been noted; for example, in certain manganese-catalyzed reactions, the choice of solvent can switch the selectivity between C3- and N-alkylation of indoles. organic-chemistry.org

| Parameter | Effect on Reaction | General Optimization Strategy |

|---|---|---|

| Temperature | Impacts reaction rate and stability of intermediates. Higher temperatures can increase byproduct formation. | Initial cooling to control exothermic steps, followed by moderate heating to drive the reaction to completion. orgsyn.org |

| Solvent | Affects solubility, stabilizes intermediates, and can influence reaction pathways and selectivity. researchgate.netresearchgate.net | Polar aprotic solvents (DMF, DMSO) are common. orgsyn.orgrsc.org Solvent-free conditions are explored for greener processes. acs.org |

The presence of electron-withdrawing fluorine atoms on the indole ring decreases the nucleophilicity of the heterocycle, potentially requiring more reactive electrophiles or catalytic activation for efficient formylation.

Catalyst Systems: For fluorinated indoles, robust formylation methods are necessary. The classic Vilsmeier-Haack reagent, formed from DMF and POCl₃, is generally effective. orgsyn.org However, catalytic versions have been developed to avoid the use of stoichiometric hazardous reagents. orgsyn.orgacs.org A catalytic system using 3-methyl-1-phenyl-2-phospholene 1-oxide can generate the active Vilsmeier-type reagent in situ, proving effective for various substituted indoles. orgsyn.org For substrates that are less reactive, Lewis acids like BF₃·OEt₂ or transition metal catalysts such as FeCl₃ can promote the reaction under milder conditions than traditionally required. acs.orgorganic-chemistry.org

Reagent Stoichiometry: The molar ratio of the formylating agent to the indole substrate is a key factor in maximizing yield. In the Vilsmeier-Haack reaction, a slight excess of the pre-formed Vilsmeier reagent (e.g., 1.1 equivalents) relative to the indole (1.0 equivalent) is typically used to ensure complete conversion. orgsyn.org In catalytic processes, the stoichiometry of the formyl source, catalyst, and any additives must be carefully optimized. For example, in a recently developed catalytic Vilsmeier-Haack reaction, 1.5 equivalents of DMF-d₇ (as the formyl source) and 1.5 equivalents of a silane (B1218182) reducing agent were used with 15 mol% of the phosphine (B1218219) oxide catalyst. orgsyn.org Over or under-use of reagents can lead to incomplete reactions or the formation of undesired side products.

Analytical Techniques for Synthetic Validation and Structural Elucidation

Following the synthesis of this compound, rigorous analytical methods are essential to confirm the identity of the compound, verify its purity, and elucidate its precise chemical structure. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov

NMR spectroscopy is the most powerful tool for the structural characterization of organic molecules. For this compound, both ¹H NMR and ¹³C NMR provide definitive information about the molecular framework.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key expected signals for this compound would include a singlet for the aldehyde proton (-CHO) at a downfield chemical shift (typically δ 9.5-10.5 ppm), a singlet or narrow multiplet for the proton at the C2 position, and signals for the aromatic protons on the benzene ring, which will show complex splitting patterns due to coupling with each other and with the fluorine atoms. The proton on the indole nitrogen (N-H) will appear as a broad singlet, also at a downfield shift.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would be characterized by a signal for the carbonyl carbon of the aldehyde group at a very downfield position (δ ~185 ppm). rsc.org The carbon atoms directly bonded to fluorine (C4 and C6) would appear as doublets due to C-F coupling. Other signals corresponding to the remaining carbons of the indole ring would also be present in the aromatic region of the spectrum.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aldehyde (-CHO) | 9.9 - 10.1 | Singlet (s) |

| ¹H | Indole N-H | 8.5 - 9.0 (Broad) | Broad Singlet (br s) |

| ¹H | Indole C2-H | ~7.8 | Singlet (s) or Doublet (d) |

| ¹³C | Carbonyl (C=O) | ~185 | Singlet |

| ¹³C | Indole Ring Carbons | 110 - 140 | Singlets or Doublets (if C-F coupling) |

Note: Exact chemical shifts and coupling constants for this compound would require experimental measurement.

Mass spectrometry is used to determine the molecular weight of a compound, which provides confirmation of its elemental formula.

For this compound (Molecular Formula: C₉H₅F₂NO), the expected exact molecular weight is approximately 181.03 g/mol . chemscene.com High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by measuring the mass-to-charge ratio (m/z) to several decimal places. In techniques like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecule [M+H]⁺, which would have an m/z value of approximately 182. rsc.org The fragmentation pattern observed in the mass spectrum can also provide additional structural information.

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₅F₂NO |

| Molecular Weight | 181.14 g/mol chemscene.com |

| Expected [M+H]⁺ (ESI-MS) | ~182.04 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit several characteristic absorption bands corresponding to its distinct structural features.

The presence of the N-H group in the indole ring is typically identified by a stretching vibration in the region of 3200-3400 cm⁻¹. The aldehyde functional group provides a highly characteristic and strong C=O stretching band, which is expected to appear around 1650-1700 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would produce signals in the 1450-1600 cm⁻¹ range. Furthermore, the presence of the two fluorine atoms attached to the benzene ring would give rise to strong C-F stretching bands, typically found in the 1100-1300 cm⁻¹ region of the spectrum.

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Indole N-H | Stretch | 3200 - 3400 | Medium, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aldehyde C=O | Stretch | 1650 - 1700 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, including bond lengths, bond angles, and crystal packing. While specific crystallographic data for this compound is not available in the surveyed literature, a detailed analysis of the parent compound, 1H-indole-3-carbaldehyde, offers significant insight into the expected solid-state structure.

Table 2: Crystallographic Data for the Reference Compound 1H-Indole-3-carbaldehyde nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₇NO |

| Molecular Weight | 145.16 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 14.0758 |

| b (Å) | 5.8059 |

| c (Å) | 8.6909 |

| Volume (ų) | 710.24 |

| Z (Formula units/cell) | 4 |

Transformations of the Aldehyde Functional Group

The aldehyde moiety of this compound is susceptible to a range of chemical transformations typical of aromatic aldehydes, providing pathways to diverse molecular structures.

Oxidation Reactions to Carboxylic Acid Derivatives

The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. For indole-3-carbaldehydes, this reaction converts the formyl group (-CHO) into a carboxyl group (-COOH), yielding the corresponding indole-3-carboxylic acid. This transformation is typically achieved using a variety of oxidizing agents.

While this is a standard reaction for aldehydes, a detailed review of the scientific literature did not yield specific documented methods or research findings for the oxidation of this compound to 4,6-Difluoro-1H-indole-3-carboxylic acid.

Reduction Reactions to Alcohol Derivatives

The reduction of the aldehyde group in this compound to a primary alcohol yields (4,6-Difluoro-1H-indol-3-yl)methanol. This conversion is a common synthetic step to introduce a hydroxymethyl group, which can serve as a precursor for further functionalization. This reduction is typically accomplished using hydride reagents such as sodium borohydride or lithium aluminum hydride.

Specific experimental protocols and detailed research findings for the reduction of this compound to its corresponding alcohol derivative were not found in the surveyed scientific literature.

Condensation Reactions for Diverse Derivatives

Condensation reactions involving the aldehyde group are a cornerstone for building molecular complexity. These reactions involve the nucleophilic attack on the aldehyde carbon, followed by the elimination of a water molecule, leading to the formation of new carbon-nitrogen or carbon-carbon double bonds.

Imine and Hydrazone Formation

The reaction of this compound with primary amines or hydrazines is expected to form imines (Schiff bases) and hydrazones, respectively. These reactions are fundamental in medicinal chemistry for the synthesis of new bioactive compounds. The formation of the C=N double bond in these derivatives is a key structural feature.

A comprehensive search of scientific databases did not uncover specific studies detailing the synthesis and characterization of imine or hydrazone derivatives starting from this compound.

Semicarbazone Derivatives and Isomerism

Semicarbazones are formed through the condensation of an aldehyde with semicarbazide. These derivatives are often crystalline solids with sharp melting points, making them useful for the identification and characterization of aldehydes. The resulting semicarbazone from this compound could potentially exist as geometric isomers (E/Z) due to the restricted rotation around the C=N double bond.

However, there is no specific information available in the reviewed literature regarding the synthesis, characterization, or isomeric properties of the semicarbazone derivative of this compound.

Formation of Nitropropenyl Intermediates

The Knoevenagel or Henry condensation of an aldehyde with a nitroalkane, such as nitromethane, yields a nitroalkene intermediate. The reaction of this compound with nitromethane would be expected to produce 3-(2-nitroprop-1-en-1-yl)-4,6-difluoro-1H-indole. These nitropropenyl indoles are valuable synthetic intermediates, for instance, in the synthesis of tryptamine derivatives. The parent indole-3-carbaldehyde is known to undergo this condensation to give 3-nitrovinyl indole wikipedia.org.

Despite the established reactivity pattern for the parent compound, specific studies detailing the formation of the nitropropenyl intermediate from this compound could not be located in the scientific literature.

An in-depth examination of the chemical reactivity and derivatization pathways for this compound reveals a landscape shaped by the interplay of its distinct functional groups: the indole N-H, the C3-carbaldehyde, and the fluorine substituents on the benzene ring. This article explores the nuanced reactivity of this compound, focusing on reactions involving the indole nitrogen, the influence of its fluorine atoms, and its participation in advanced coupling reactions.

Applications of 4,6 Difluoro 1h Indole 3 Carbaldehyde in Complex Molecular Synthesis

Role as a Precursor in Medicinal Chemistry Scaffolds

In the realm of drug discovery, 1H-indole-3-carbaldehyde and its derivatives are recognized as essential intermediates for generating biologically active compounds. nih.govresearchgate.net The difluorinated analogue, 4,6-Difluoro-1H-indole-3-carbaldehyde, is particularly significant as the fluorine substituents can enhance pharmacokinetic properties such as lipophilicity and binding affinity to target proteins.

The indole (B1671886) framework is a cornerstone in the development of therapeutics for neurodegenerative diseases like Alzheimer's. nih.gov Substituted indole-3-carbaldehyde derivatives serve as key starting materials in the synthesis of multi-target-directed ligands. For instance, these scaffolds are utilized in Claisen-Schmidt condensation and Perkin reactions to create novel chalcone and stilbene mimic derivatives. nih.gov These resulting compounds are designed to exhibit dual inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease. nih.gov The presence of fluorine atoms, as in this compound, can further modulate the electronic and steric properties of the final molecule, potentially leading to improved efficacy and selectivity for neurological targets. nih.gov

| Therapeutic Target | Enzyme(s) | Synthetic Approach | Potential Application |

| Alzheimer's Disease | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Claisen-Schmidt Condensation, Perkin Reaction | Development of dual-inhibitor drug candidates |

Indole alkaloids represent a large and diverse class of naturally occurring compounds, many of which possess significant biological activities. nih.gov The 1H-indole-3-carbaldehyde core is a fundamental building block in the laboratory synthesis of these complex natural products and their analogues. researchgate.netresearchgate.net The carbonyl group of the carbaldehyde is highly reactive, readily undergoing carbon-carbon and carbon-nitrogen bond-forming reactions, which are essential for constructing the intricate ring systems characteristic of many alkaloids. researchgate.netsemanticscholar.org The use of this compound allows for the introduction of fluorine atoms into the alkaloid scaffold, a strategy often employed to create novel derivatives with altered or enhanced bioactivity compared to their natural counterparts. nih.gov

A significant application of halogenated indole-3-carbaldehydes is in the synthesis of spiroindolones, a potent class of antimalarial agents. acs.org The synthesis of these complex spirocyclic structures, specifically spirotetrahydro-β-carbolines, begins with a substituted indole. A crucial step in the synthetic sequence is the Vilsmeyer-Haack formylation, which introduces the carbaldehyde group at the C3 position of the indole ring to produce the necessary intermediate. acs.org This intermediate then undergoes further reactions, including condensation with nitroethane, to construct the final spiroindolone framework. acs.org Research has demonstrated that specific stereoisomers, such as the (1R, 3S) configuration, are essential for potent activity against Plasmodium falciparum. acs.org The use of a difluorinated precursor like this compound contributes to the development of analogues with potentially improved potency and pharmacokinetic profiles in the fight against malaria. nih.gov

| Compound Class | Synthetic Intermediate | Key Reaction | Target Organism |

| Spiroindolones | Halogenated 1H-indole-3-carbaldehyde | Vilsmeyer-Haack Formylation | Plasmodium falciparum |

The indole-3-carbaldehyde scaffold is a versatile starting point for a wide range of antimicrobial compounds. ekb.eg Its derivatives have been shown to possess antibacterial and antifungal properties. researchgate.net For example, 1H-indole-3-carboxaldehyde derivatives are used to synthesize 2-(1H-indol-3-yl)quinazolin-4(3H)-ones, which have demonstrated significant activity against resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One such derivative, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one, exhibited a minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA. nih.gov The incorporation of a difluoro substitution pattern on the indole ring is a rational strategy to modulate the antimicrobial spectrum and potency of these and other related heterocyclic systems. scirp.org

Contribution to Material Science and Advanced Functional Materials

Beyond pharmaceuticals, the unique photophysical properties of the indole nucleus make its derivatives valuable in the field of material science.

Indole derivatives are integral components in the design of fluorescent probes for biological and electrochemical sensing. The indole-3-carbaldehyde structure can be incorporated into donor-π-acceptor (D-π-A) architectures, which are known for their strong fluorescence and sensitivity to their environment. These molecules can exhibit solvatochromism (a change in color with solvent polarity) and can be engineered to respond to specific analytes or changes in pH. medchemexpress.com The introduction of electron-withdrawing fluorine atoms, as in this compound, can tune the electronic structure and the HOMO-LUMO gap of the resulting dye. This modification influences the fluorescence emission wavelength and quantum yield, allowing for the rational design of probes with specific optical properties for applications in biological imaging and the development of molecular logic gates.

| Application | Molecular Architecture | Key Property | Benefit of Fluorination |

| Fluorescent Probes | Donor-π-Acceptor (D-π-A) | Solvatochromism, pH-Sensing | Tuning of photophysical properties (e.g., emission wavelength) |

Development of Materials with Unique Electronic Properties for Organic Electronics

The introduction of fluorine atoms into organic conjugated systems is a widely employed strategy to fine-tune their electronic properties for applications in organic electronics. Fluorination can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of a molecule, which can enhance electron injection and transport, as well as improve the material's stability towards oxidative degradation.

While direct studies on materials derived specifically from this compound are not extensively documented in publicly available literature, the known effects of fluorine substitution on the indole nucleus suggest its significant potential in this field. For instance, the parent 4,6-difluoroindole (B180311) is recognized for its distinct electronic properties that make it a valuable precursor in the development of advanced organic materials, including organic semiconductors for electronic devices and solar cells. chemimpex.com The aldehyde functionality at the 3-position of this compound provides a reactive handle for further chemical modifications, allowing for its incorporation into larger conjugated systems such as polymers or small molecules designed for organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

The electron-withdrawing nature of the two fluorine atoms is expected to impart n-type or ambipolar charge transport characteristics to materials derived from this building block, a desirable property for the fabrication of complementary logic circuits.

Utilization in Agrochemical Synthesis as a Building Block

The indole scaffold is a common motif in a variety of agrochemicals, including fungicides, herbicides, and insecticides. nih.gov The incorporation of fluorine atoms into these structures can significantly enhance their biological efficacy, metabolic stability, and bioavailability. researchgate.net Fluorinated building blocks are therefore highly sought after in the design and synthesis of new and improved agrochemical agents.

Although specific commercial agrochemicals derived directly from this compound are not prominently reported, the principles of agrochemical design strongly support its potential utility. The difluorinated indole ring can act as a bioisostere for other chemical groups, improving the binding affinity of the molecule to its biological target. Furthermore, the increased metabolic stability conferred by the strong carbon-fluorine bonds can lead to a longer-lasting effect and potentially lower application rates.

The aldehyde group of this compound allows for its versatile conversion into a wide range of functional groups and heterocyclic systems commonly found in agrochemicals. For example, it can be readily converted to imines, oximes, or hydrazones, which can then be further elaborated to create diverse libraries of potential agrochemical candidates.

Generation of Diverse Heterocyclic Derivatives from Indole-3-carbaldehyde Scaffolds

Indole-3-carbaldehydes are exceptionally useful precursors for the synthesis of a vast array of heterocyclic compounds due to the reactivity of the aldehyde group and the indole nucleus. researchgate.netekb.eg These reactions are often high-yielding and allow for the rapid generation of molecular diversity. The presence of the fluorine atoms in this compound is not expected to impede these transformations and can, in some cases, influence the reactivity and selectivity of the reactions.

A variety of important synthetic transformations can be performed on the aldehyde functionality. For instance, condensation reactions with primary amines lead to the formation of Schiff bases (aldimines), which are themselves versatile intermediates for the synthesis of other heterocyclic systems. ekb.eg

The following table summarizes some of the key reactions that can be employed to generate diverse heterocyclic derivatives from indole-3-carbaldehyde scaffolds, which are applicable to the 4,6-difluoro analog.

| Reaction Type | Reagents and Conditions | Resulting Heterocyclic System |

| Schiff Base Formation | Primary amines, acid or base catalysis | Imines |

| Wittig Reaction | Phosphonium ylides | Alkenes |

| Henry Reaction | Nitroalkanes, base | β-Nitroalcohols |

| Knoevenagel Condensation | Active methylene compounds, base | α,β-Unsaturated compounds |

| Pictet-Spengler Reaction | Tryptamines or other β-arylethylamines, acid | β-Carbolines |

| Gewald Reaction | α-Cyanoesters, sulfur, base | Thiophenes |

These reactions, among others, provide access to a wide range of complex and biologically relevant heterocyclic structures, underscoring the value of this compound as a key building block in synthetic organic chemistry.

Computational and Theoretical Investigations of 4,6 Difluoro 1h Indole 3 Carbaldehyde

Electronic Structure and Molecular Orbital Analysis

The electronic properties of 4,6-Difluoro-1H-indole-3-carbaldehyde are significantly influenced by its substituent groups. The analysis of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its reactivity and spectroscopic behavior.

The two fluorine atoms at the C4 and C6 positions on the benzene (B151609) ring are powerful electron-withdrawing groups. Their high electronegativity exerts a strong negative inductive effect (-I), pulling electron density away from the aromatic system. This effect is expected to be most pronounced at the carbon atoms directly bonded to the fluorine atoms and to a lesser extent throughout the rest of the indole (B1671886) ring.

This withdrawal of electron density generally leads to a lower energy for the molecular orbitals. The presence of electron-withdrawing groups on the indole ring can lower its reactivity towards electrophilic fluorination. Aromaticity, a key feature of the indole system, may be slightly modulated by these substituents, though the fundamental aromatic character is retained. The decrease in electron density on the benzene portion of the molecule makes it less susceptible to electrophilic attack compared to the unsubstituted indole.

The combined electron-withdrawing nature of the two fluorine atoms and the aldehyde group results in a molecule with a significantly different electronic profile compared to unsubstituted indole. This is reflected in the HOMO-LUMO energy gap. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and is associated with a bathochromic (red) shift in the UV-Visible absorption spectrum. Detailed computational studies on similar substituted indoles, like 4-nitro-1H-indole-carboxaldehyde, confirm these general principles. For instance, DFT calculations can precisely map the molecular electrostatic potential (MEP), visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE, eV) |

|---|---|---|---|

| 1H-Indole-3-carbaldehyde (Analog) | -6.21 | -1.85 | 4.36 |

| 4-Nitro-1H-indole-3-carbaldehyde (Analog) | -7.05 | -3.12 | 3.93 |

| This compound (Predicted Trend) | Lowered | Lowered | Reduced |

Conformational Analysis and Isomerism of Derivatives

The flexibility of molecules, including derivatives of this compound, arises from the rotation around single bonds. Computational methods are indispensable for exploring the potential energy surface and identifying the most stable conformations.

Density Functional Theory (DFT) is a widely used method for optimizing molecular geometries and calculating the relative energies of different conformers. For derivatives of indole-3-carbaldehyde, a key area of conformational interest is the rotation around the N-S bond in N-sulfonylated derivatives or other N-substituted analogs.

For example, studies on 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde have shown that multiple stable conformers can exist, differing by the rotation about the central S-N bond. chemscene.com DFT calculations can determine the rotational barrier between these conformers, which is typically in the range of 2.5–5.5 kcal/mol for such systems. chemscene.com These calculations reveal that distinct, stable "V-shaped" molecules can coexist. chemscene.com Similar principles would apply to derivatives of this compound, where DFT could predict the most stable arrangement of substituents and the energy barriers to their interconversion.

| Parameter | Conformer A | Conformer B | Rotational Barrier (kcal/mol) |

|---|---|---|---|

| Dihedral Angle (C-S-N-C) | 79.08° | -116.34° | ~4.5 |

| Relative Energy (kcal/mol) | 0.00 (most stable) | +0.25 |

The results of computational analyses are ideally validated by experimental spectroscopic data. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy are sensitive to the molecule's geometry and electronic environment.

A comprehensive study on the parent 1H-indole-3-carbaldehyde demonstrated excellent agreement between experimental FT-IR and FT-Raman spectra and the vibrational frequencies calculated using DFT at the B3LYP/6-311++G(d,p) level of theory. google.com By assigning specific vibrational modes (e.g., C=O stretch, N-H stretch, C-F stretches), researchers can confirm the structural features predicted by the calculations. For conformational isomers, techniques like variable-temperature NMR can be used to study the dynamics of interconversion, providing experimental data on the energy barriers that can be compared directly with DFT predictions.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a vital tool for elucidating reaction mechanisms, allowing for the study of transient species like transition states that are difficult to observe experimentally. While specific mechanistic studies for this compound are scarce, its use as a reactant in patent literature points to its synthetic utility. For instance, it has been employed as a building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to synthesize more complex molecules.

Computational methods, particularly DFT, can be used to model such a reaction pathway. Researchers could calculate the energies of reactants, intermediates, transition states, and products to map out the entire reaction coordinate. This would involve modeling key steps such as oxidative addition of the palladium catalyst, transmetalation with the boronic acid derivative, and reductive elimination to form the final product. Such studies provide deep insights into the reaction's feasibility, selectivity, and the role of catalysts and substituents, guiding the development of new synthetic methods. The electron-withdrawing fluorine atoms would likely influence the reactivity of the indole ring in these transformations.

Understanding Regioselectivity and Stereoselectivity in Derivatization Reactions

Computational models are crucial for predicting the outcomes of chemical reactions involving this compound. The indole ring itself presents multiple sites for reaction, but the electronic landscape is significantly altered by its substituents: the aldehyde group at the C3 position and the fluorine atoms at C4 and C6.

Regioselectivity: The aldehyde group at the C3 position is an electron-withdrawing group, which deactivates the pyrrole (B145914) ring towards electrophilic substitution. Conversely, the indole nitrogen (N1) remains a primary site for reactions like N-alkylation and N-acylation ekb.eg. The fluorine atoms at C4 and C6 are also strongly electron-withdrawing, further influencing the electron density distribution across the benzene portion of the indole core.

Theoretical studies, such as those employing Density Functional Theory (DFT), can map the molecule's electrostatic potential. These maps typically show that the carbonyl oxygen of the aldehyde is a region of high negative potential, making it a prime target for electrophiles or a hydrogen bond acceptor. The indole N-H proton is the most acidic proton, making the nitrogen atom a nucleophilic center upon deprotonation. Fukui functional analysis, another computational tool, helps identify potential sites for nucleophilic and electrophilic attack, guiding synthetic strategies researchgate.net. For derivatization, the carbonyl group readily undergoes C-N and C-C coupling reactions, serving as a handle for building more complex molecular architectures ekb.egresearchgate.net.

Stereoselectivity: In reactions that create new chiral centers from the aldehyde group (e.g., addition of a nucleophile), the stereochemical outcome can be predicted. Computational modeling can be used to calculate the transition state energies for the formation of different stereoisomers. The existing planar indole structure provides a platform upon which steric hindrance and electronic interactions guide the incoming reagent to a preferred face of the molecule, leading to a specific stereoisomer. While the core of this compound is achiral, its derivatization frequently leads to chiral products where understanding and predicting the stereoselectivity is paramount for biological activity.

Molecular Interaction Studies and Ligand Design Principles for Derived Compounds

Derivatives of this compound are of significant interest in drug discovery due to the versatile nature of the indole scaffold, which can interact with a wide array of biological receptors nih.gov. Computational techniques like molecular docking and molecular dynamics are essential for studying these interactions and establishing principles for designing new, more effective ligands. researchgate.netmdpi.com

The indole nucleus is recognized as a "privileged" structure in medicinal chemistry, capable of mimicking the structure of tryptophan and participating in various non-covalent interactions nih.gov. Key interaction types observed in computational studies of indole derivatives include:

Hydrogen Bonding: The indole N-H group can act as a hydrogen bond donor. Derivatives synthesized from the carbaldehyde group can introduce new hydrogen bond donors and acceptors.

π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein's binding pocket.

Hydrophobic Interactions: The bicyclic ring system provides a significant hydrophobic surface that can interact with nonpolar regions of a receptor.

Halogen Bonding: The fluorine atoms, while not typically considered strong halogen bond donors, can participate in favorable electrostatic interactions, including dipole-dipole interactions, which can influence binding affinity and conformation researchgate.net.

Ligand design principles for these derivatives often focus on extending from the C3 position to probe specific sub-pockets within a receptor active site. The difluoro substitution pattern is not just a passive feature; it actively modulates the electronic properties of the indole ring system, which can fine-tune the strength of these interactions researchgate.netnih.gov.

Prediction of Binding Affinities and Receptor Interactions in Drug Discovery (through derivatives)

Molecular docking is a primary computational tool used to predict how a ligand, such as a derivative of this compound, will bind to a receptor. This process involves placing the ligand into the binding site of a protein and calculating a "docking score," which estimates the binding affinity. Lower scores typically indicate a more favorable binding interaction.

For instance, indole-based compounds have been designed as inhibitors for various protein targets. In silico studies on indole-3-carbaldehyde oxime derivatives as potential urease inhibitors have used docking to predict binding modes and calculate fitness scores, which correlate with inhibitory activity mdpi.com. These studies reveal specific interactions, such as the chelation of nickel ions in the urease active site and hydrogen bonding with key amino acid residues like histidine and aspartate mdpi.com.

Molecular dynamics (MD) simulations can further refine these predictions. MD simulates the movement of the ligand-protein complex over time, providing insights into the stability of the binding pose and the dynamic nature of the interactions. These simulations can help confirm that the interactions predicted by docking are maintained in a more realistic, flexible environment.

Below is a table representing hypothetical docking scores for derivatives of this compound against a generic protein kinase, illustrating how modifications can influence predicted binding affinity.

| Derivative Modification (at C3-aldehyde) | Predicted Binding Affinity (Docking Score, kcal/mol) | Key Predicted Interactions |

| Schiff base with Aniline (B41778) | -7.5 | π-π stacking, H-bond with backbone |

| Reductive amination with Piperidine | -8.2 | Salt bridge, H-bond with catalytic lysine |

| Wittig reaction product (alkene) | -6.8 | Hydrophobic interactions |

| Oxime formation | -7.1 | H-bond with hinge region |

Note: The data in this table is illustrative and intended to represent the type of output generated from computational studies.

Role of Fluorine in Enhancing Lipophilicity and Bioavailability of Derived Compounds

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacokinetic properties nih.gov. The two fluorine atoms in this compound and its subsequent derivatives play a multifaceted role in improving a compound's drug-like characteristics.

Enhancing Lipophilicity: Lipophilicity, often measured as the logarithm of the partition coefficient (logP), is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME). The substitution of hydrogen with fluorine generally increases the lipophilicity of a molecule nih.gov. This is because fluorine is highly electronegative but not very polarizable. An increased lipophilicity can improve a compound's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for CNS-targeted drugs researchgate.netnih.gov. However, excessive lipophilicity can lead to poor solubility and increased metabolic breakdown. The difluoro substitution pattern offers a balanced approach to moderately increase this property.

The table below summarizes the general effects of fluorine substitution on key physicochemical properties relevant to drug design.

| Property | Effect of Fluorine Substitution | Rationale |

| Lipophilicity (LogP) | Increase | Fluorine is more lipophilic than hydrogen. |

| Metabolic Stability | Increase | The C-F bond is stronger than the C-H bond, blocking oxidative metabolism. researchgate.net |

| Binding Affinity | Can Increase | Fluorine can participate in favorable electrostatic interactions and alter molecular conformation for a better fit. researchgate.netnih.gov |

| pKa | Decrease (more acidic) | The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons, like the indole N-H. |

Future Research Directions and Emerging Opportunities

Exploration of Novel and Sustainable Synthetic Pathways to 4,6-Difluoro-1H-indole-3-carbaldehyde

The classical synthesis of indole-3-carbaldehydes often involves the Vilsmeier-Haack reaction, which utilizes phosphorus oxychloride and dimethylformamide. orgsyn.org While effective, this method presents environmental and safety concerns. Future research is geared towards developing more sustainable and efficient synthetic routes.

One promising avenue is the advancement of catalytic Vilsmeier-Haack type reactions. Recent studies have demonstrated a catalytic version for the formylation of indoles using a P(III)/P(V)=O cycle, which can be adapted for fluorinated substrates. orgsyn.org This approach offers milder reaction conditions and reduces the amount of stoichiometric reagents. orgsyn.org

Furthermore, metal-free synthesis strategies are gaining traction. An oxidative-dearomatization-enabled approach has been described for accessing a range of fluorinated indoles from simple anilines, which could potentially be adapted for the synthesis of the target compound. nih.gov Multicomponent reactions (MCRs) also offer an innovative and sustainable path for the de novo assembly of the indole (B1671886) core from inexpensive starting materials under benign conditions, often using ethanol (B145695) as a solvent without a metal catalyst. rsc.org

| Synthetic Strategy | Key Features | Potential Advantages |

| Catalytic Vilsmeier-Haack | Uses a phosphine (B1218219) oxide catalyst to cycle reagents. orgsyn.org | Milder conditions, reduced waste. |

| Metal-Free Oxidative Dearomatization | Assembles indole core from anilines using an organic oxidant. nih.gov | Avoids heavy metal catalysts, scalable. nih.gov |

| Multicomponent Reactions (MCRs) | One-pot synthesis from multiple simple precursors. rsc.org | High atom economy, operational simplicity, sustainable. rsc.orgnih.gov |

Development of Chemo- and Regioselective Derivatization Reactions for Complex Molecule Synthesis

The this compound scaffold offers multiple sites for functionalization, including the N-H position, the C2 position, the remaining C5 and C7 positions on the benzene (B151609) ring, and the C3-aldehyde group. The development of selective derivatization reactions is crucial for its use in complex molecule synthesis.

The aldehyde group is a versatile handle for various transformations, including Wittig reactions, reductive aminations, and condensations, making it a primary site for introducing molecular diversity. researchgate.netsemanticscholar.orgekb.eg The indole nitrogen can be protected or functionalized via N-alkylation or N-acylation, which also influences the reactivity of other positions on the ring. ekb.eg

Future research will likely focus on transition-metal-catalyzed C-H activation to achieve regioselective functionalization at the C2, C5, and C7 positions. The fluorine atoms at C4 and C6 significantly influence the electron density of the benzene ring, potentially directing metallation and subsequent coupling reactions to the C5 and C7 positions. Organocatalytic methods are also emerging for the regioselective functionalization of the indole core, offering an alternative to metal-based catalysts. rsc.org For instance, rhodium-catalyzed annulation reactions have been developed for the synthesis of complex indole-fused heterocycles, demonstrating high chemo- and regioselectivity. researchgate.net

Advanced Applications in Target-Oriented Synthesis and Drug Discovery (as a synthetic intermediate)

Fluorinated organic compounds account for a significant portion of approved small-molecule pharmaceuticals. researchgate.net The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability. 1H-Indole-3-carbaldehyde and its derivatives are established precursors for a wide range of biologically active molecules and indole alkaloids. nih.govekb.egresearchgate.netresearchgate.net

Consequently, this compound is a highly attractive intermediate for drug discovery. It can be employed in the target-oriented synthesis of novel analogs of known bioactive compounds, where the fluorine atoms serve to modulate pharmacological properties. For example, it can be used to synthesize fluorinated versions of phytoalexins, bis(indole) alkaloids, and other natural products known for their anticancer or antimicrobial activities. researchgate.netresearchgate.net The indole scaffold is a privileged structure that mimics peptide motifs and can bind to various enzymes, opening doors to the development of novel drugs with unique mechanisms of action. researchgate.net

| Application Area | Example Target Molecules | Potential Therapeutic Benefit |

| Anticancer Agents | Fluorinated analogs of camalexin (B168466) or isocryptolepine. ekb.egresearchgate.net | Enhanced efficacy, improved metabolic profile. |

| Antimicrobial Compounds | Derivatives of phytoalexins like brassinin. ekb.egresearchgate.net | Overcoming drug resistance, broader spectrum of activity. |

| CNS Disorders | Analogs of neuroactive alkaloids. | Improved blood-brain barrier penetration and target engagement. |

Integration with Green Chemistry Principles for Environmentally Benign Synthesis of Fluorinated Indoles

The synthesis of fluorinated indoles is an area where green chemistry principles can have a significant impact. Future research will focus on minimizing waste, using safer solvents, and reducing energy consumption. tandfonline.com

Key areas for integration include:

Alternative Energy Sources: Microwave irradiation and ultrasound can accelerate reactions, often leading to higher yields and cleaner product profiles compared to conventional heating. tandfonline.com

Green Solvents: Replacing traditional volatile organic solvents with water, ionic liquids, or deep-eutectic liquids can drastically reduce the environmental footprint of synthetic processes. tandfonline.com

Catalysis: The development of recoverable and reusable catalysts, including nanocatalysts and biocatalysts, is a central tenet of green chemistry. Metal-free catalytic systems are particularly desirable. nih.govtandfonline.com

Atom Economy: Designing synthetic routes, such as multicomponent reactions, that maximize the incorporation of starting materials into the final product is crucial for sustainable synthesis. rsc.orgnih.gov

Applying these principles to the synthesis of this compound and its derivatives will be a major goal for academic and industrial researchers. dovepress.com

High-Throughput Screening and Combinatorial Chemistry Approaches Utilizing the this compound Scaffold

The this compound scaffold is an ideal starting point for generating large libraries of diverse compounds for high-throughput screening (HTS) in drug discovery. Its structural features allow for the systematic introduction of diversity at multiple positions.

Combinatorial chemistry efforts can leverage the reactivity of the C3-aldehyde and the N1-position. By reacting the core scaffold with a diverse set of amines (via reductive amination), phosphorus ylides (via Wittig reaction), and electrophiles (at the N1 position), a large matrix of compounds can be rapidly synthesized. Multicomponent reactions are particularly well-suited for this purpose, as they can generate complex molecules in a single step from simple building blocks. nih.govresearchgate.net The development of solid-phase synthesis routes, where the indole scaffold is attached to a resin, would further streamline the purification process and facilitate library creation. chimia.ch The resulting libraries of novel fluorinated indole derivatives can then be screened against a wide range of biological targets to identify new lead compounds for therapeutic development. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 4,6-Difluoro-1H-indole-3-carbaldehyde?

The synthesis typically involves fluorination and formylation steps. For example, fluorinated indole precursors can undergo formylation via the Vilsmeier-Haack reaction, where dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) are used to introduce the aldehyde group at the 3-position. A patent application (EP 4 374 877 A2) demonstrates the use of 5,6-difluoro-1H-indole-7-carbaldehyde as a starting material in multi-step syntheses, highlighting the importance of regioselective fluorination . Similar methodologies for indole-2-carboxamide derivatives, including NMR and HRMS validation, have been reported .

Q. How can researchers confirm the identity and purity of this compound?

Analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : and NMR to verify substituent positions and purity (e.g., δ 11.97 ppm for NH in indole derivatives ).

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., C₉H₅F₂NO, MW 181.14 ).

- HPLC : For purity assessment (>95% as per specifications ).

Cross-referencing CAS (467457-02-9) and MDL (MFCD16610815) numbers ensures accurate identification .

Q. What safety precautions are necessary when handling fluorinated indole derivatives?

Fluorinated indoles may require:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential volatility or toxicity.

- Storage : Under inert atmosphere (N₂/Ar) at -20°C for stability, as indicated for similar aldehydes .

Safety Data Sheets (SDS) for related compounds emphasize hazard statements (e.g., H315, H319) and precautionary measures (P305+P351+P338) .

Advanced Research Questions

Q. How do fluorination positions (4,6 vs. 5,6 or 6,7) influence the reactivity of indole-3-carbaldehyde derivatives in cross-coupling reactions?

Fluorine substituents affect electronic and steric properties:

- Electron-withdrawing effects : 4,6-difluoro substitution decreases electron density at the indole ring, potentially enhancing electrophilic substitution at the 5-position.

- Steric hindrance : Adjacent fluorine atoms (e.g., 5,6-difluoro) may hinder coupling reactions, as seen in Suzuki-Miyaura protocols for similar compounds .

Comparative studies with 6,7-difluoro isomers (CAS 467457-02-9) suggest regioselectivity challenges in Pd-catalyzed reactions .

Q. What challenges arise in crystallizing this compound, and how can they be addressed using modern crystallographic software?

Crystallization issues include:

- Polymorphism : Fluorine’s small size and high electronegativity complicate packing.

- Twinned crystals : Common in fluorinated systems, requiring robust refinement tools like SHELXL for structure resolution .

Strategies: Slow evaporation in mixed solvents (e.g., DCM/hexane) and low-temperature data collection to improve crystal quality .

Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) between synthesized batches be systematically analyzed?

Q. What methodological approaches optimize the formylation of 4,6-difluoroindole to achieve high regioselectivity at the 3-position?

Key strategies include:

- Directed metalation : Use of Lewis acids (e.g., AlCl₃) to direct formylation to the 3-position.

- Protection/deprotection : Temporary protection of NH with Boc groups to prevent competing reactions .

- Solvent optimization : Polar aprotic solvents (DMF, DCE) enhance reaction efficiency, as demonstrated for indole-4-carbaldehyde synthesis .

Methodological Considerations

- Contradictions in synthesis protocols : Patents (e.g., EP 4 374 877) may use different fluorination sequences compared to academic reports; systematic comparison of yields and regioselectivity is critical .

- Handling hygroscopic intermediates : Anhydrous conditions (molecular sieves, dry solvents) prevent aldehyde hydration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.